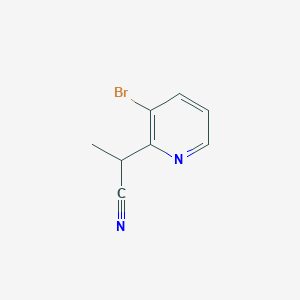

2-Pyridineacetonitrile, 3-bromo-alpha-methyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

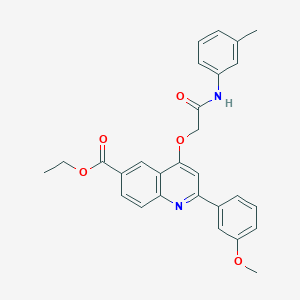

“2-Pyridineacetonitrile, 3-bromo-alpha-methyl-” is an organic compound with the molecular formula C8H7BrN2 and a molecular weight of 211.062. It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

While specific synthesis methods for “2-Pyridineacetonitrile, 3-bromo-alpha-methyl-” were not found, related compounds have been synthesized through various methods. For instance, a catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature has been introduced . Also, recent advances in the synthesis of 2-pyridones, a key heterocycle, have been reported .Chemical Reactions Analysis

While specific chemical reactions involving “2-Pyridineacetonitrile, 3-bromo-alpha-methyl-” were not found, related compounds have been involved in various chemical reactions. For example, propargyl bromide, an organic compound with a similar structure, is an alkylating agent .Aplicaciones Científicas De Investigación

Catalytic Applications and Organic Synthesis

- A study by Lebedev et al. highlights the use of a nickel complex catalytic system for the condensation of aryl and alkyl bromides with styrene and methyl acrylate, demonstrating the effectiveness of such systems in producing vinyl hydrogen replacement products and conjugated addition products (Lebedev, S., Lopatina, V. S., Petrov, É. S., & Beletskaya, I., 1988).

- Kametani et al. utilized 2-bromo-5-methoxy-4-methylphenylacetonitrile in the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles, showcasing the role of intramolecular nucleophilic aromatic substitution in heterocyclic chemistry (Kametani, T., Takahashi, K., Ihara, M., & Fukumoto, K., 1976).

Heterocyclic Compound Synthesis

- Khilya et al. reported the condensation of 2-pyridylacetonitrile with polyphenols to produce α-(2-pyridyl)-acetophenones, further converted to pyridine analogs of natural isoflavones and 3-pyridylchromones, investigating their antimicrobial activity (Khilya, V., Kupchevskaya, I. P., Salikhova, A. I., Grishko, L., Babichev, F., & Kirillova, L. G., 1975).

- Reddy et al. synthesized and characterized 3-Pyridylacetonitrile and 4-Pyridylacetonitrile, conducting a comprehensive study on their spectroscopic properties and quantum chemical aspects to explore potential applications in non-linear optics and other fields (Reddy, P. R., Prashanth, J., Prasanna, B., & Reddy, B. V., 2019).

Novel Synthetic Routes and Chemical Reactivity

- Gupta et al. described the cycloaromatization of α-oxoketene dithioacetals with lithioacetonitrile, highlighting a facile route to substituted and annelated pyridines, which could have implications in the synthesis of complex heterocyclic structures (Gupta, A. K., Ila, H., & Junjappa, H., 1990).

- Tereshchenko et al. discovered that 2-Pyridineacetonitrile reacts with 1,3-dichloro-2-propanone, yielding 2-chloromethyl-1-indolizinecarbonitrile, showcasing a new synthetic approach to pyrrolo[3,4-a]indolizines (Tereshchenko, A., Sysoiev, D. A., Tverdokhlebov, A. V., & Tolmachev, A., 2006).

Propiedades

IUPAC Name |

2-(3-bromopyridin-2-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-6(5-10)8-7(9)3-2-4-11-8/h2-4,6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJVZFHVAPGXKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=C(C=CC=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-chlorophenyl)ethanol](/img/structure/B2678156.png)

![3-(3,4-dimethoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2678160.png)

![4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2678161.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide](/img/structure/B2678164.png)

![7-Fluoro-3-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2678167.png)

![4-N-[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]-4-N-cyclopropyl-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2678171.png)

![3-Methyl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2678173.png)

![N-(2-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2678175.png)

![2-Amino-6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B2678178.png)